molecular formula C10H7BrFN3O2 B455659 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-86-8

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B455659
CAS No.: 512823-86-8
M. Wt: 300.08g/mol
InChI Key: WPZOPWRLSSGZDC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a 2-fluorobenzyl group at the 1-position, and a nitro group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method is the reaction of 4-bromo-3-nitropyrazole with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-amino-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorobenzyl group may enhance binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole: The compound itself.

    4-Bromo-1-(2-fluorobenzyl)-3-amino-1H-pyrazole: A reduced form with an amino group.

    4-Bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZOPWRLSSGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199968
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512823-86-8
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512823-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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